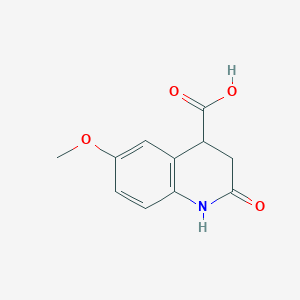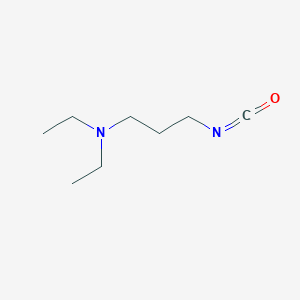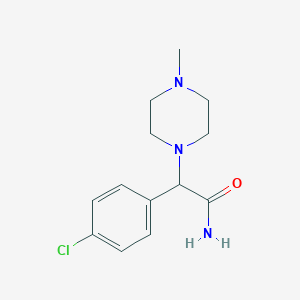
1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine
Vue d'ensemble
Description
Synthesis Analysis
Tetrazole derivatives can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . A variety of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from these starting materials . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole ring can be substituted at various positions to yield a wide range of derivatives .Chemical Reactions Analysis
Tetrazole derivatives can undergo a variety of chemical reactions. For instance, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with active metals to produce new compounds .Applications De Recherche Scientifique
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, including “1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine”, play a very important role in medicinal and pharmaceutical applications . They are often used in the synthesis of various drugs due to their biological activity .
Click Chemistry
“1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine” can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . This is part of a broader field known as “click chemistry”, which focuses on the rapid, selective reaction of substances to form new compounds .
Synthesis of Novel Derivatives
A variety of 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives were obtained in moderate to high yields in methanol using a one-pot four-component condensation . These reactions presumably proceed via a domino imine formation, intramolecular annulation, and Ugi-azide reaction .
Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles
This compound can be used in the synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles . This method provides a rapid synthesis of these compounds and obtains different products with structural diversity .
Cytotoxic Activity Against Various Cancer Cell Lines
One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC50 values in the nanomolar range . This suggests that “1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine” could potentially be used in the development of new anticancer drugs .
Synthesis of Bis Alkynes with Di-substituted Triazoles
Novel bis alkynes with di-substituted triazoles were synthesized and evaluated for their anticancer activities . It was found that the bis alkynes themselves have some anticancer activity .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The synthesis and study of tetrazole derivatives is an active area of research, with potential applications in various fields including medicinal chemistry and materials science. Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating the properties and potential applications of new tetrazole derivatives .
Propriétés
IUPAC Name |
1-(2H-tetrazol-5-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-2-3-4(6)5-7-9-10-8-5/h4H,2-3,6H2,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMFCCCHDAEJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NNN=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453490.png)




![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride](/img/structure/B1453497.png)


![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)

